AZ-960
Overview
Description
Janus-associated kinases (JAKs) are cytoplasmic tyrosine kinases that are required for activating the signaling of certain cytokines and growth factor receptors. Many myeloproliferative diseases have been linked to a mutation in JAK2 where a switch from valine to phenylalanine occurs at the 617 position (V617F). Furthermore, constitutive activation of the JAK2 signaling pathway is associated with aggressive adult T cell leukemia/lymphoma. AZ 960 inhibits JAK2 with a Ki value of 0.45 nM in vitro. It can decrease STAT3/5 phosphorylation and inhibit cell proliferation in a SET-2 human megakaryoblastic cell line that is heterozygous for the JAK2 V617F mutation with a GI50 value of 33 nM. AZ 960 can also induce apoptosis in human T cell lymophotropic virus type 1-infected (IC50 = ~1 µM), which corresponds to a downregulation of phosphorylated forms of JAK2 and Bcl-2 family proteins.
AZ960 is a novel inhibitor of Jak2 kinase. AZ960 inhibits JAK2 kinase with a K(i) of 0.00045 microm in vitro and treatment of TEL-JAK2 driven Ba/F3 cells with AZ960 blocked STAT5 phosphorylation and potently inhibited cell proliferation (GI=0.025 microm). AZ960 demonstrated selectivity for TEL-JAK2-driven STAT5 phosphorylation and cell proliferation when compared with cell lines driven by similar fusions of the other JAK kinase family members.
Mechanism of Action
Target of Action
AZ-960, also known as (S)-5-Fluoro-2-(1-(4-fluorophenyl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile, is a novel inhibitor of Janus-associated kinases (JAKs). Its primary target is Janus kinase 2 (JAK2) . JAK2 is a protein-tyrosine kinase that plays an important role in cellular survival, proliferation, and differentiation .
Mode of Action
This compound exhibits a potent inhibition against JAK2 with a Ki value of 0.45 nmol/L . It binds to the kinase domain of JAK2, inhibiting its activity and leading to the downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins, including Bcl-2 and Mcl-1 .
Biochemical Pathways
The inhibition of JAK2 by this compound affects the JAK2/STAT5 pathway , which is constitutively activated in certain diseases such as Adult T-cell leukemia/lymphoma (ATL) . The inhibition of JAK2 leads to the downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins, including Bcl-2 and Mcl-1 . Interestingly, this compound increases levels of Bcl-xL in certain cells, in association with the accumulation of cAMP response element-binding protein bound to the Bcl-xL promoter .
Result of Action
This compound effectively induces growth arrest and apoptosis in human T-cell lymphotropic virus type 1 (HTLV-1) infected T cells . This is achieved through the inhibition of JAK2 and the subsequent downregulation of the phosphorylated forms of JAK2 and Bcl-2 family proteins .
Biochemical Analysis
Biochemical Properties
AZ-960 is a potent, selective, and ATP-competitive inhibitor of JAK2 . It interacts with JAK2 kinase, inhibiting it with a Ki of 0.45nM in vitro . This interaction is 3-fold selective over JAK3 .
Cellular Effects
This compound effectively induces growth arrest and apoptosis in human T-cell lymphotropic virus type 1, HTLV-1–infected T cells (MT-1 and MT-2) in parallel with downregulation of the phosphorylated forms of Jak2 and Bcl-2 family proteins including Bcl-2 and Mcl-1 .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the JAK2 kinase, which is key in activating the signaling of certain cytokines and growth factor receptors . This inhibition leads to a decrease in the phosphorylation of STAT5 in TEL-JAK2 cells .
Properties
IUPAC Name |
5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNXHXDJOIXABJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=C(C=C(C(=N2)N[C@@H](C)C3=CC=C(C=C3)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238201 | |
Record name | AZ-960 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905586-69-8 | |
Record name | AZ-960 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905586698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-960 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-960 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M63IS9PTJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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